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Compound of Interest

Compound Name: Erbium sulfate

Cat. No.: B085261

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: While the query specified Erbium sulfate, a thorough literature search revealed a
scarcity of documented applications for this specific salt as a catalyst in organic synthesis.
Therefore, this document focuses on the well-established and closely related Erbium(lil)
trifluoromethanesulfonate (Erbium triflate, Er(OTf)s3), a versatile and efficient Lewis acid
catalyst, to provide representative applications and protocols. The principles and catalytic
behavior described herein are expected to be broadly applicable to other erbium salts.

Introduction

Erbium(lll) salts have emerged as powerful and environmentally benign Lewis acid catalysts in
a wide array of organic transformations. Their properties, including high oxophilicity, water
tolerance, and recyclability, make them attractive alternatives to traditional, often more
hazardous, catalysts. Among the various erbium salts, Erbium triflate (Er(OTf)s3) has garnered
significant attention due to its exceptional catalytic activity in promoting carbon-carbon and
carbon-heteroatom bond formation, often under mild and solvent-free conditions. These
characteristics are of paramount importance in the context of green chemistry and the efficient
synthesis of complex molecules, including pharmaceutical intermediates.

This document provides detailed application notes and experimental protocols for two notable
organic reactions catalyzed by Erbium triflate: the Biginelli reaction for the synthesis of
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dihydropyrimidinones and the Kabachnik-Fields reaction for the synthesis of a-
aminophosphonates.

Application Note 1: Erbium Triflate-Catalyzed
Biginelli Reaction for the Synthesis of
Dihydropyrimidinones

Background

The Biginelli reaction is a one-pot multicomponent reaction involving an aldehyde, a [3-
dicarbonyl compound, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -
thiones (DHPMs). DHPMs are a class of heterocyclic compounds with a broad spectrum of
biological activities, including antiviral, antibacterial, and antihypertensive properties. Traditional
methods for the Biginelli reaction often suffer from harsh reaction conditions, long reaction
times, and low yields. The use of Erbium triflate as a catalyst significantly improves the
efficiency and sustainability of this important transformation.[1]

Key Features of Erbium Triflate Catalysis

» High Efficiency: Promotes the reaction with high yields.[1]
» Mild Conditions: Often proceeds under solvent-free conditions at elevated temperatures.[1]
e Short Reaction Times: Significantly reduces the time required for the reaction to complete.[1]

o Broad Substrate Scope: Tolerates a wide range of aromatic, aliphatic, and heterocyclic
aldehydes.

Quantitative Data

The following table summarizes the results of the Ytterbium triflate (a comparable lanthanide
triflate) catalyzed Biginelli reaction with various aldehydes under solvent-free conditions.[1]
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Entry Aldehyde Dicarbonyl Product Time (min) Yield (%)
Compound
5-
Ethoxycarbon
Benzaldehyd Ethyl I-6-methyl-4-
1 Y y Y Y 20 95
e acetoacetate phenyl-3,4-
dihydropyrimi
din-2(1H)-one
4-(4-
Chlorophenyl
-5-
. )
Ethyl ethoxycarbon
2 Chlorobenzal 20 92
acetoacetate yl-6-methyl-
dehyde
3,4-
dihydropyrimi
din-2(1H)-one
5-
4 Ethoxycarbon
Ethyl yl-6-methyl-4-
3 Methylbenzal 20 99
acetoacetate (p-tolyl)-3,4-
dehyde ) o
dihydropyrimi
din-2(1H)-one
5-
Ethoxycarbon
4 yl-4-(4-
Ethyl methoxyphen
4 Methoxybenz 20 96
acetoacetate yI)-6-methyl-
aldehyde
3,4-
dihydropyrimi
din-2(1H)-one
5 2- Ethyl 5- 20 81
Naphthaldehy acetoacetate Ethoxycarbon
de yl-6-methyl-4-
(naphthalen-
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2-y)-3,4-
dihydropyrimi
din-2(1H)-one

5-
Ethoxycarbon
I-4-(furan-2-
Ethyl y-a-
6 Furfural yI)-6-methyl- 20 85
acetoacetate
3,4-
dihydropyrimi
din-2(1H)-one

5-
Ethoxycarbon
Ethyl yl-6-methyl-4-

7 Butyraldehyd 20 88
acetoacetate propyl-3,4-

n-

e
dihydropyrimi

din-2(1H)-one

Experimental Protocol

General Procedure for the Erbium Triflate-Catalyzed Synthesis of Dihydropyrimidinones:[2]

 In a round-bottom flask, a mixture of the aldehyde (3 mmol), ethyl acetoacetate (3 mmol),
urea or thiourea (4.5 mmol), and Erbium triflate (0.15 mmol, 5 mol%) is prepared.

e The mixture is heated at 90 °C under solvent-free conditions with magnetic stirring for the
time indicated in the table above (typically 20-30 minutes).

e The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

» Upon completion, the reaction mixture is cooled to room temperature and poured onto
crushed ice with stirring for 5 minutes.

e The resulting solid product is collected by vacuum filtration and washed thoroughly with cold
water.

e The crude product is then recrystallized from ethanol to afford the pure dihydropyrimidinone.
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Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Erbium triflate-catalyzed

Biginelli reaction.
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Caption: Proposed catalytic cycle for the Biginelli reaction.

Application Note 2: Erbium Triflate-Catalyzed
Kabachnik-Fields Reaction for the Synthesis of a-

Aminophosphonates
Background

The Kabachnik-Fields reaction is a three-component condensation of a carbonyl compound, an

amine, and a hydrophosphoryl compound (e.g., dialkyl phosphite) to afford a-

aminophosphonates. These compounds are important structural analogues of a-amino acids
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and exhibit a wide range of biological activities, making them valuable targets in medicinal
chemistry and drug development.[3] The use of Erbium triflate as a catalyst provides a mild and
efficient method for this transformation.[3]

Key Features of Erbium Triflate Catalysis

e One-Pot Synthesis: Allows for the direct synthesis from aldehydes or ketones, an amine
source, and a phosphite.[3]

» Mild Reaction Conditions: The reaction proceeds at room temperature.[3]
e High Yields: Provides excellent yields of the desired a-aminophosphonates.

» Versatility: Applicable to both aldehydes and ketones.[4]

Quantitative Data

The following table summarizes the results for the Ytterbium triflate (a comparable lanthanide
triflate) catalyzed one-pot synthesis of N-silylated a-aminophosphonates from various
aldehydes.[3]
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Entry Aldehyde Time (h) Yield (%)

1 Benzaldehyde 2.5 96
4-

2 3.0 95
Chlorobenzaldehyde
4-

3 3.0 94
Bromobenzaldehyde

4 4-Nitrobenzaldehyde 2.0 98
4-

5 35 92
Methylbenzaldehyde
4-

6 4.0 90
Methoxybenzaldehyde

7 2-Naphthaldehyde 3.0 93

8 Cinnamaldehyde 4.5 88

Experimental Protocol

General Procedure for the Erbium Triflate-Catalyzed One-Pot Synthesis of a-
Aminophosphonates:[3]

e To a solution of the aldehyde (0.5 mmol) in dichloromethane (4 mL) in a round-bottom flask,
add 1,1,1,3,3,3-hexamethyldisilazane (HMDS) (0.75 mmol) and diethylphosphite (0.75
mmol).

e Add Erbium triflate (0.05 mmol, 10 mol%) to the mixture.
« Stir the reaction mixture at room temperature for the time indicated in the table above.
e Monitor the reaction progress by TLC.

o Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium
bicarbonate.

o Extract the product with ethyl acetate (3 x 10 mL).
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o Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under
reduced pressure.

» Purify the crude product by silica gel column chromatography (ethyl acetate/hexane, 3:7) to
obtain the N-silylated a-aminophosphonate.

Deprotection of the Trimethylsilyl (TMS) Group:[3]

Dissolve the N-silylated a-aminophosphonate (0.5 mmol) in dichloromethane (10 mL) and
cool the solution to 0 °C.

o Add trifluoroacetic acid (2 mL) dropwise to the solution.

« Stir the reaction mixture at room temperature for 2 hours.

* Remove the solvent under reduced pressure.

o Adjust the pH to ~8 with a saturated aqueous solution of sodium bicarbonate.
o Extract the product with ethyl acetate (3 x 10 mL).

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain
the deprotected a-aminophosphonate.

Proposed Experimental Workflow

The following diagram illustrates the experimental workflow for the Erbium triflate-catalyzed
synthesis of a-aminophosphonates.
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Caption: Workflow for the synthesis of a-aminophosphonates.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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